

Synthesis of ¹³C, ¹⁵N-Labeled Formamide: An Indepth Technical Guide

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Compound of Interest		
Compound Name:	Formamide-13C,15N	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ¹³C,¹⁵N-labeled formamide, a crucial building block in various scientific disciplines, including drug development and metabolic research. This document details the most plausible synthetic routes, experimental protocols, and analytical characterization methods for this isotopically labeled compound.

Introduction

Isotopically labeled compounds are indispensable tools in modern scientific research. ¹³C,¹⁵N-labeled formamide (H¹³CO¹⁵NH₂) serves as a valuable precursor for the synthesis of more complex labeled molecules, such as pharmaceuticals and biomolecules. Its incorporation allows for non-invasive tracing and mechanistic studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. This guide focuses on the chemical synthesis of doubly labeled formamide, providing researchers with the necessary information to produce this key reagent in-house.

Synthetic Pathways

The most direct and widely applicable method for the synthesis of ¹³C,¹⁵N-labeled formamide is the reaction of a ¹³C-labeled formic acid derivative with a ¹⁵N-labeled source of ammonia. Two primary variations of this approach are presented below.



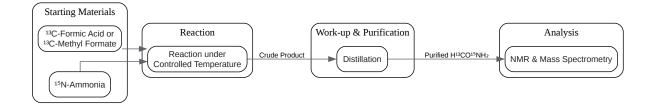
Direct Amidation of ¹³C-Formic Acid with ¹⁵N-Ammonia

This method involves the direct reaction of ¹³C-formic acid with ¹⁵N-ammonia. The reaction typically requires heating to drive off the water formed during the reaction, shifting the equilibrium towards the product.

Ammonolysis of a ¹³C-Formic Acid Ester with ¹⁵N-Ammonia

An alternative route involves the reaction of an activated formic acid derivative, such as a methyl or ethyl ester, with ¹⁵N-ammonia. This method can sometimes offer milder reaction conditions and easier purification compared to the direct amidation of the free acid.

Below is a logical workflow for the synthesis of ¹³C, ¹⁵N-labeled formamide.



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General workflow for the synthesis of ¹³C, ¹⁵N-labeled formamide.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of ¹³C,¹⁵N-labeled formamide. Researchers should adapt these protocols based on the specific isotopic enrichment of the starting materials and the desired scale of the synthesis.

Synthesis via Direct Amidation of 13C-Formic Acid

Materials:



- ¹³C-Formic acid (≥99% ¹³C)
- ¹⁵N-Ammonia solution in water or methanol (e.g., 7N in MeOH, ≥98% ¹⁵N)
- · Anhydrous magnesium sulfate or sodium sulfate
- High-vacuum distillation apparatus

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place ¹³C-formic acid (1.0 eq).
- Cool the flask in an ice bath and slowly add the ¹⁵N-ammonia solution (1.1 eq).
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
- Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the formic acid proton and the appearance of the formamide protons.
- After the reaction is complete, cool the mixture to room temperature.
- Dry the crude product by adding anhydrous magnesium sulfate, stirring for 30 minutes, and then filtering.
- Purify the ¹³C,¹⁵N-labeled formamide by fractional distillation under reduced pressure. The
 boiling point of unlabeled formamide is 210 °C at atmospheric pressure, but distillation under
 vacuum is recommended to prevent decomposition.

Synthesis via Ammonolysis of Methyl ¹³C-Formate

Materials:

- Methyl ¹³C-formate (≥99% ¹³C)
- 15N-Ammonia gas or a saturated solution in an organic solvent (e.g., THF)



- · Pressure-rated reaction vessel
- Rotary evaporator

Procedure:

- Place methyl ¹³C-formate (1.0 eq) in a pressure-rated reaction vessel.
- Cool the vessel in a dry ice/acetone bath.
- Carefully introduce ¹⁵N-ammonia gas (1.5-2.0 eq) into the vessel or add a pre-cooled saturated solution of ¹⁵N-ammonia.
- Seal the vessel and allow it to slowly warm to room temperature behind a blast shield.
- Stir the reaction mixture at room temperature for 24-48 hours.
- After the reaction is complete, carefully vent the excess ammonia in a fume hood.
- Remove the solvent (and methanol byproduct) under reduced pressure using a rotary evaporator.
- The resulting crude ¹³C,¹⁵N-labeled formamide can be further purified by vacuum distillation if necessary.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and properties of ¹³C, ¹⁵N-labeled formamide.



Parameter	Value	Reference
Starting Material Isotopic Purity		
¹³ C-Formic Acid / Methyl ¹³ C- Formate	≥99% ¹³ C	Commercial Suppliers
¹⁵ N-Ammonia	≥98% ¹⁵ N	Commercial Suppliers
Reaction Conditions		
Direct Amidation	_	
Temperature	Reflux	General Procedure
Duration	4-6 hours	General Procedure
Ammonolysis		
Temperature	Room Temperature	General Procedure
Duration	24-48 hours	General Procedure
Product Specifications		
Molecular Weight	47.03 g/mol	[1][2]
Chemical Purity	≥98%	[1]
Isotopic Enrichment (¹³C)	≥99%	[1][2]
Isotopic Enrichment (15N)	≥98%	[1][2]
Physical Properties (Unlabeled)		
Boiling Point	210 °C	[2]
Melting Point	2-3 °C	[2]
Density	1.133 g/mL at 25 °C	[2]

Characterization



The synthesized ¹³C,¹⁵N-labeled formamide should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for characterizing the labeled product.

- ¹H NMR: The proton spectrum will show characteristic signals for the formyl proton and the two amide protons. The coupling constants between these protons and the ¹³C and ¹⁵N nuclei will provide direct evidence of successful labeling.
- ¹³C NMR: A single resonance will be observed for the carbonyl carbon. The multiplicity of this signal will be affected by coupling to the directly attached proton and the ¹⁵N nucleus.
- 15N NMR: A single resonance will be observed for the amide nitrogen. This signal will be split by the directly attached protons and the one-bond coupling to the 13C nucleus.

The following diagram illustrates the key one-bond J-couplings that would be observed in the NMR spectra of ¹³C, ¹⁵N-labeled formamide.

Key one-bond J-couplings in ¹³C, ¹⁵N-labeled formamide.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the labeled compound. High-resolution mass spectrometry can be used to verify the elemental composition and confirm the presence of both ¹³C and ¹⁵N isotopes. The observed molecular ion peak should correspond to the calculated mass of H¹³CO¹⁵NH₂ (47.03).

Safety and Handling

Formamide is classified as a substance that is suspected of causing cancer and may damage fertility or the unborn child. It is also harmful if swallowed or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier of unlabeled formamide.



Conclusion

This technical guide provides a framework for the synthesis, purification, and characterization of ¹³C,¹⁵N-labeled formamide. The detailed protocols, based on established chemical principles, offer a reliable starting point for researchers to produce this important isotopically labeled compound for a wide range of applications in chemical and biomedical research. Careful execution of the experimental procedures and thorough analytical characterization are essential to ensure the quality and utility of the final product.

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